molecular formula C6H14O2 B1617544 3,4-Hexanediol CAS No. 922-17-8

3,4-Hexanediol

Cat. No. B1617544
CAS RN: 922-17-8
M. Wt: 118.17 g/mol
InChI Key: POFSNPPXJUQANW-UHFFFAOYSA-N
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Description

3,4-Hexanediol is a chemical compound with the molecular formula C6H14O2 . It is also known by other names such as Hexane-3,4-diol and 3,4-dihydroxyhexane . The molecular weight of 3,4-Hexanediol is 118.17 g/mol .


Synthesis Analysis

The synthesis of 3,4-Hexanediol from 3-hexyne can occur through multiple pathways. One approach would be to reduce the alkyne to cis or trans-3-hexene before undertaking glycol formation. Permanaganate or osmium tetroxide hydroxylation of cis-3-hexene would form the desired meso isomer .


Molecular Structure Analysis

The molecular structure of 3,4-Hexanediol consists of 6 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The InChI string for 3,4-Hexanediol is InChI=1S/C6H14O2/c1-3-5(7)6(8)4-2/h5-8H,3-4H2,1-2H3 .


Chemical Reactions Analysis

The study of organic chemistry introduces students to a wide range of interrelated reactions. Alkenes, for example, may be converted to structurally similar alkanes, alcohols, alkyl halides, epoxides, glycols and boranes; cleaved to smaller aldehydes, ketones and carboxylic acids; and enlarged by carbocation and radical additions as well as cycloadditions .


Physical And Chemical Properties Analysis

3,4-Hexanediol has a density of 1.0±0.1 g/cm3, a boiling point of 199.6±8.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . It has a molar refractivity of 32.8±0.3 cm3, and a molar volume of 123.3±3.0 cm3 .

Scientific Research Applications

Application 1: Production of Dioxolanes

  • Scientific Field: Biochemistry and Chemocatalysis
  • Summary of the Application: 3,4-Hexanediol is used as a starting material in a chemoenzymatic cascade to form dioxolanes . This process is part of a broader effort to produce fine chemicals and liquid energy carriers based on renewable raw materials .
  • Methods of Application or Experimental Procedures: The process begins with a two-step enzyme cascade starting from aliphatic aldehydes to chiral diols (3,4-hexanediol and 4,5-octanediol). This can be run either in an aqueous buffer or in the potentially biobased solvent cyclo-pentyl methyl ether . Subsequently, a ruthenium molecular catalyst enables the conversion to dioxolanes .
  • Results or Outcomes: The total synthesis of the product was not only highly stereoselective but also based on the combination of biomass, CO2, and hydrogen . This provides an important example of a bio-hybrid chemical .

Application 2: Skincare Products

  • Scientific Field: Dermatology and Cosmetology
  • Summary of the Application: 3,4-Hexanediol is used in skincare products. It is found in a skincare system that contains scientifically validated ingredients such as fermented green tea (Camellia sinensis) water, niacinamide, antioxidants, and a variety of natural plant extracts .
  • Methods of Application or Experimental Procedures: The skincare system is applied topically to the skin. The study evaluated the effectiveness of this skincare system in improving facial-skin health and beauty .
  • Results or Outcomes: Significant improvements were observed in facial moisture, red-spot count, red vasculature count, and porphyrin count on day 30 in comparison with the control group .

Application 3: Production of Tripeptide-3

  • Scientific Field: Biochemistry
  • Summary of the Application: 3,4-Hexanediol is used in the production of tripeptide-3, a compound known for its anti-aging effects .
  • Methods of Application or Experimental Procedures: A 4% topical solution of tripeptide-3 is applied to the skin .
  • Results or Outcomes: Research results show that tripeptide-3 can reduce the appearance of wrinkles after 28 days by up to 52% when a 4% topical solution is used .

Application 4: Dihydroxylation of Alkenes

  • Scientific Field: Organic Chemistry
  • Summary of the Application: 3,4-Hexanediol is formed as a product in the dihydroxylation of alkenes . Dihydroxylation of alkenes is a process where alkenes are converted into vicinal diols .
  • Methods of Application or Experimental Procedures: The process involves the use of osmium tetroxide or potassium permanganate to produce syn-dihydroxylated products . The reaction can also take place by a two-step process: 1) OsO4 in pyridine followed by 2) H2S or NaHSO3 .
  • Results or Outcomes: The result of this process is the formation of 3,4-Hexanediol .

Application 5: Production of Meso-3,4-hexanediol

  • Scientific Field: Organic Chemistry
  • Summary of the Application: 3,4-Hexanediol is formed as a product in the oxidation of alkenes .
  • Methods of Application or Experimental Procedures: The process involves the use of osmium tetroxide or potassium permanganate to produce syn-dihydroxylated products . The reaction can also take place by a two-step process: 1) OsO4 in pyridine followed by 2) H2S or NaHSO3 .
  • Results or Outcomes: The result of this process is the formation of Meso-3,4-hexanediol .

Safety And Hazards

3,4-Hexanediol may cause severe eye irritation and mild skin irritation. It may be harmful if absorbed through the skin or if swallowed .

properties

IUPAC Name

hexane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-3-5(7)6(8)4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFSNPPXJUQANW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(CC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50919310
Record name Hexane-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50919310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Hexanediol

CAS RN

922-17-8
Record name 3,4-Hexanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=922-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexane-3,4-diol
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Record name Hexane-3,4-diol
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Record name Hexane-3,4-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
404
Citations
W Reeve, DM Reichel - The Journal of Organic Chemistry, 1972 - ACS Publications
3, 4-Dimethyl-3, 4-hexanediol (1) has been dehydrated, using a variety of reagents, to mixtures of the six isomeric CgHu dienes. The use of acidic reagents, or iodine in propionic …
Number of citations: 26 0-pubs-acs-org.brum.beds.ac.uk
DS Matteson, EC Beedle, AA Kandil - The Journal of Organic …, 1987 - ACS Publications
CR,, R)-2, 3-Butanediol boronic esters can be hydrolyzed and have desirable C2 symmetry, though limited diastereoselectivity (20: 1). 4 More recently we have reported 30: 1 …
Number of citations: 53 0-pubs-acs-org.brum.beds.ac.uk
M Balish, V Fried - Journal of Chemical and Engineering Data, 1979 - ACS Publications
The literature dealing with the vapor pressures of organic compounds is extensive (1-6). However, for the larger diols, there is very little information available. The only literature source (…
Number of citations: 6 0-pubs-acs-org.brum.beds.ac.uk
W Reeve, M Karickhoff - Journal of the American Chemical …, 1956 - ACS Publications
The pinacol-pinacolone rearrangement of 3, 4-dimethyl-3, 4-hexanediol has been studied, and the pinacolone mixture found to consist of 70-73% of the ketone resulting from …
Number of citations: 7 0-pubs-acs-org.brum.beds.ac.uk
K Sisido, H Nozaki - Journal of the American Chemical Society, 1948 - ACS Publications
The chlorination of starch with elementary liquid chlorine has been accomplished. The re-action is kept under control by the use of a suf-ficient excess of liquid chlorine to reduce the ac-…
Number of citations: 12 0-pubs-acs-org.brum.beds.ac.uk
JF Lane, L Spialter - Journal of the American Chemical Society, 1951 - ACS Publications
This paperpresents a method for separating chromatographically on silicic acid the products of dehydration of 3, 4-bis-%-acetoxyphenyl)-3, 4-hexanediol into four fractions:(1) …
Number of citations: 10 0-pubs-acs-org.brum.beds.ac.uk
Y Yamanoi, T Imamoto - The Journal of Organic Chemistry, 1997 - cir.nii.ac.jp
Preparation of Enantiopure 2,2,5,5-Tetramethyl-3,4-hexanediol and Its Use in Catalytic Enantioselective Oxidation of Sulfides to Sulfoxides | CiNii Research CiNii 国立情報学研究所 …
Number of citations: 108 cir.nii.ac.jp
J Wang, P Yang, B Cao, J Zhao, Z Zhu - Applied Surface Science, 2015 - Elsevier
The photocatalytic H 2 -production from water by using different aliphatic alcohols as sacrifice agent, over Pt/TiO 2 nanotube, has been studied. The rate of H 2 -production over Pt/TiO 2 …
V Vetere, MB Faraoni, JC Podestá, ML Casella - Catalysis letters, 2010 - Springer
In this work, some results of the liquid-phase racemic and enantioselective hydrogenation of 3,4-hexanedione are presented. The catalysts employed were platinum-based, supported …
V Vetere, MB Faraoni, JC Podestá… - Journal of Organometallic …, 2018 - Elsevier
This work reports the synthesis of PtGe chiral catalysts using organogermanium compounds containing (−)-menthyl groups as substituents. Chiral inducers were carefully synthesized …

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